molecular formula C15H15N3O4 B12511248 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B12511248
M. Wt: 301.30 g/mol
InChI Key: TVHHNERSENUVQJ-UHFFFAOYSA-N
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Description

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Introduction of the amino group.

    Coupling Reaction: Formation of the amide bond between the amino and nitro-substituted aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of both amino and nitro groups allows it to participate in redox reactions, which can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the nitro group.

    3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide: Lacks the amino group.

    2-amino-3-(4-nitrophenyl)propanamide: Lacks the hydroxyl group.

Uniqueness

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is unique due to the presence of all three functional groups (amino, hydroxyl, and nitro) in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHNERSENUVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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